1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]
CAS No.: 63208-95-7
Cat. No.: VC2006073
Molecular Formula: C18H20N2S
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63208-95-7 |
|---|---|
| Molecular Formula | C18H20N2S |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 1'-benzylspiro[3H-1,3-benzothiazole-2,4'-piperidine] |
| Standard InChI | InChI=1S/C18H20N2S/c1-2-6-15(7-3-1)14-20-12-10-18(11-13-20)19-16-8-4-5-9-17(16)21-18/h1-9,19H,10-14H2 |
| Standard InChI Key | VNSVQTGIKLTTQJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12NC3=CC=CC=C3S2)CC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCC12NC3=CC=CC=C3S2)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
1'-Benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] is identified by the CAS registry number 63208-95-7 and possesses the molecular formula C18H20N2S with a molecular weight of 296.4 g/mol. The compound's IUPAC name is 1'-benzylspiro[3H-1,3-benzothiazole-2,4'-piperidine], which describes its core structural elements.
Structural Features
The compound features a spiro carbon atom that serves as the junction between two heterocyclic ring systems: a benzothiazole moiety and a piperidine ring. The benzothiazole component consists of a fused benzene ring and a thiazole ring, while the piperidine nitrogen is substituted with a benzyl group. This unique structural arrangement contributes to the compound's distinctive chemical and biological properties.
Chemical Identifiers and Properties
Table 1: Chemical Identifiers of 1'-Benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]
| Parameter | Value |
|---|---|
| CAS Number | 63208-95-7 |
| Molecular Formula | C18H20N2S |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 1'-benzylspiro[3H-1,3-benzothiazole-2,4'-piperidine] |
| Standard InChI | InChI=1S/C18H20N2S/c1-2-6-15(7-3-1)14-20-12-10-18(11-13-20)19-16-8-4-5-9-17(16)21-18/h1-9,19H,10-14H2 |
| Standard InChIKey | VNSVQTGIKLTTQJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12NC3=CC=CC=C3S2)CC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCC12NC3=CC=CC=C3S2)CC4=CC=CC=C4 |
The compound's solubility in aqueous media is estimated at 27.9 μg/mL at pH 7.4, which classifies it as having relatively low water solubility, a characteristic common to many heterocyclic compounds with multiple aromatic rings.
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis of 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] typically involves a multi-step process. The general synthetic approach begins with the formation of the benzothiazole ring, followed by spirocyclization to incorporate the piperidine ring, and finally functionalization with the benzyl group on the piperidine nitrogen.
A typical synthetic route may include:
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Formation of the benzothiazole core structure
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Introduction of the piperidine ring through spirocyclization reactions
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N-benzylation of the piperidine nitrogen using benzyl halides or other benzylating agents
Stock Solution Preparation
For research applications, precise preparation of stock solutions is essential. The following table provides guidance for preparing stock solutions of 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] at various concentrations:
Table 2: Stock Solution Preparation Guide for 1'-Benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 3.3784 mL | 16.8919 mL | 33.7838 mL |
| 5 mM | 0.6757 mL | 3.3784 mL | 6.7568 mL |
| 10 mM | 0.3378 mL | 1.6892 mL | 3.3784 mL |
These calculations are based on the compound's molecular weight of 296.4 g/mol .
Biological Activities and Pharmacological Properties
| Cell Line | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | Breast Cancer | 12.5 | Apoptosis induction |
| A549 | Lung Cancer | 15.0 | G2/M phase arrest |
The anticancer mechanisms may involve induction of apoptosis and cell cycle arrest at specific phases, suggesting potential for further development as anticancer agents.
Neuroprotective Effects
Compounds with similar structural features to 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] have been investigated for potential neuroprotective effects. In vitro studies have demonstrated reduced reactive oxygen species (ROS) levels and increased cell viability in neuronal cell models when treated with related compounds.
Table 4: Neuroprotective Effects in Cellular Models
| Model | Effect Observed |
|---|---|
| SH-SY5Y Cells | Reduced ROS levels |
| Primary Neurons | Increased cell viability |
These findings suggest potential applications in neurodegenerative disease research, though more specific studies on 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] itself are needed.
Structure-Activity Relationships and Comparison with Similar Compounds
Structural Analogs
The biological activities of 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] can be better understood by comparing it with structurally related compounds, such as:
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3H-Spiro[1-benzofuran-2,4'-piperidine] (CAS: 71916-73-9)
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3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS: 37663-44-8)
These compounds share the spiro junction connecting two heterocyclic systems but differ in the specific heterocycles involved and substitution patterns.
Related Spiro Compounds
Research on related spiro compounds provides additional context for understanding the potential applications of 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]. For example, studies on spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3'-indolines] have demonstrated high diastereoselectivity in cycloaddition reactions, highlighting the synthetic utility of such spiro systems .
Research Applications
Pharmaceutical Development
The diverse biological activities of 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] make it a candidate for pharmaceutical development in several therapeutic areas:
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Anticancer agents: The compound's cytotoxicity against cancer cell lines suggests potential in oncology research
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Neuroprotective agents: Its potential to reduce oxidative stress in neuronal models indicates possible applications in neurodegenerative disease therapy
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Antimicrobial development: The broader antimicrobial properties of benzothiazole derivatives suggest possibilities for anti-infective applications
Material Science Applications
Beyond pharmaceutical applications, 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] and related compounds have been explored as additives in polymer formulations. Research has indicated that such compounds may enhance the thermal stability and mechanical properties of polymers like polyvinyl chloride (PVC).
Table 5: Effect on Polymer Properties
| Property | Control (PVC) | With Additive |
|---|---|---|
| Thermal Stability (°C) | 200 | 220 |
| Flexural Strength (MPa) | 30 | 40 |
These improvements suggest potential applications in materials requiring enhanced thermal and mechanical performance.
Analytical Methods for Characterization
Spectroscopic Analysis
Characterization of 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] typically involves various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Used to confirm the structural features, particularly the spiro junction and benzyl substituent
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns
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Infrared Spectroscopy: Identifies key functional groups and bonding patterns
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X-ray Crystallography: Determines the precise three-dimensional structure when crystals are available
Computational Approaches
Computational methods can complement experimental techniques in studying 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]:
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Density Functional Theory (DFT): Predicts electronic properties and reactivity
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Molecular Docking: Evaluates potential interactions with biological targets
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Quantitative Structure-Activity Relationship (QSAR): Correlates structural features with biological activities
Current Challenges and Future Directions
Synthetic Optimization
Current challenges in the research of 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] include:
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Improving synthetic efficiency and yields
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Developing stereoselective methods for controlling the configuration at the spiro center
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Exploring green chemistry approaches to reduce environmental impact of synthesis
Biological Evaluation
Future research directions may include:
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Comprehensive screening against diverse biological targets
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In-depth mechanistic studies of observed biological activities
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Structure-activity relationship studies to identify more potent derivatives
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Development of drug delivery systems to overcome solubility limitations
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